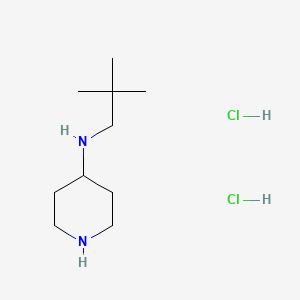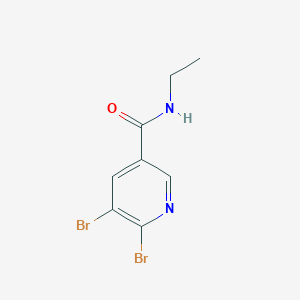![molecular formula C6H9Cl2N3 B2510832 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride CAS No. 2044712-98-1](/img/structure/B2510832.png)
5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H-Pyrrolo[2,3-d]pyrimidine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2N3 and a molecular weight of 194.06 . It is a solid substance and belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in the literature . The synthesis involves the use of microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The InChI code for 5H,6H,7H-Pyrrolo[2,3-d]pyrimidine dihydrochloride is 1S/C6H7N3.2ClH/c1-2-8-6-5(1)3-7-4-9-6;;/h3-4H,1-2H2,(H,7,8,9);2*1H . This indicates the presence of a pyrrolo[2,3-d]pyrimidine core structure in the molecule.Physical And Chemical Properties Analysis
5H,6H,7H-Pyrrolo[2,3-d]pyrimidine dihydrochloride is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved information.Scientific Research Applications
Multi-Targeted Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potential multi-targeted kinase inhibitors . These compounds have shown promising cytotoxic effects against different cancer cell lines. For example, compound 5k exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Apoptosis Inducers
These compounds have also been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells. Compound 5k was found to increase proapoptotic proteins caspase-3 and Bax, and downregulate Bcl-2 activity .
Necroptosis Inhibitors
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, which are structurally similar to the compound , have been identified as potent necroptosis inhibitors . Necroptosis is a form of programmed cell death that is distinct from apoptosis and has been implicated in various diseases, including inflammatory diseases, neurodegenerative diseases, and cancers .
Hedgehog Signaling Pathway Inhibitors
6,7-dihydro-5H-pyrano[2,3-d]pyrimidine derivatives, another structurally similar group of compounds, have been identified as novel hedgehog signaling pathway inhibitors . The hedgehog signaling pathway plays key roles in several normal biological processes, but when disrupted or hyperactivated, it can contribute to the development of many types of cancer .
ATR Inhibitors
ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, making it an attractive anticancer drug target . Fused pyrimidine derivatives, such as 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ones, have been designed, synthesized, and evaluated as ATR inhibitors .
Chemical Research
The compound “5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride” is used in chemical research and is available for purchase from chemical supply companies . It’s often used as a starting material or intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
The primary target of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
The compound interacts with its target, PAK4, by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of PAK4 by 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride affects various biochemical pathways. PAK4 is a key effector in a variety of signaling pathways, including those involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . By inhibiting PAK4, these pathways are disrupted, leading to potential downstream effects such as reduced cell proliferation and increased apoptosis .
Result of Action
The molecular and cellular effects of the action of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride are primarily related to its inhibitory effect on PAK4. By inhibiting PAK4, the compound disrupts various signaling pathways, potentially leading to reduced cell proliferation and increased apoptosis .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.2ClH/c1-2-8-6-5(1)3-7-4-9-6;;/h3-4H,1-2H2,(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCJFWLRLOHRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C21.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride | |
CAS RN |
2044712-98-1 |
Source


|
| Record name | 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)
![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)
![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)


![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)